molecular formula C32H52O10 B150450 7,12-Dihydroxy-3-(2-(glucopyranosyl)acetyl)cholan-24-oic acid CAS No. 131528-41-1

7,12-Dihydroxy-3-(2-(glucopyranosyl)acetyl)cholan-24-oic acid

Cat. No. B150450
M. Wt: 596.7 g/mol
InChI Key: JCXBHQBUBMRSAZ-VKIZJLMMSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7,12-Dihydroxy-3-(2-(glucopyranosyl)acetyl)cholan-24-oic acid, also known as taurochenodeoxycholic acid (TCDCA), is a bile acid found in humans and other mammals. It is synthesized in the liver from cholesterol and plays an important role in the digestion and absorption of dietary fats. TCDCA has also been the subject of scientific research due to its potential applications in various fields.

Mechanism Of Action

TCDCA exerts its biological effects through various mechanisms, including activation of nuclear receptors, modulation of signaling pathways, and interaction with cellular membranes and proteins. TCDCA has been shown to activate the farnesoid X receptor (FXR), which regulates the expression of genes involved in bile acid synthesis, transport, and metabolism. TCDCA has also been shown to inhibit the nuclear factor-kappa B (NF-κB) pathway, which plays a role in inflammation and cancer. Additionally, TCDCA has been shown to interact with membrane proteins such as aquaporins and transporters, which are involved in the absorption and excretion of bile acids.

Biochemical And Physiological Effects

TCDCA has been shown to have various biochemical and physiological effects, depending on the concentration and duration of exposure. At low concentrations, TCDCA has been shown to stimulate bile flow and lipid absorption in the intestine. At high concentrations, TCDCA has been shown to induce apoptosis and inhibit cell proliferation in cancer cells. TCDCA has also been shown to modulate glucose and lipid metabolism in the liver and adipose tissue.

Advantages And Limitations For Lab Experiments

TCDCA has several advantages for lab experiments, including its availability, stability, and solubility in aqueous solutions. TCDCA can also be easily labeled with isotopes for tracing experiments. However, TCDCA has some limitations, including its potential toxicity at high concentrations and its variability in purity and composition depending on the source and synthesis method.

Future Directions

There are several future directions for research on TCDCA, including:
1. Investigation of the role of TCDCA in intestinal and liver diseases, such as inflammatory bowel disease and non-alcoholic fatty liver disease.
2. Development of TCDCA-based therapies for cancer, diabetes, and other metabolic disorders.
3. Elucidation of the molecular mechanisms of TCDCA action, including its interactions with membrane proteins and signaling pathways.
4. Identification of new biomarkers and diagnostic tools based on TCDCA and other bile acids.
5. Exploration of the environmental fate and transport of TCDCA and its potential impacts on aquatic ecosystems.

Synthesis Methods

TCDCA can be synthesized through a series of chemical reactions starting from cholesterol. The process involves hydroxylations, oxidations, and conjugations, and requires several enzymes and cofactors. The yield and purity of TCDCA can be improved by using different reaction conditions and purification methods.

Scientific Research Applications

TCDCA has been studied for its potential applications in various fields, including medicine, biochemistry, and environmental science. In medicine, TCDCA has been shown to have anti-inflammatory, anti-cancer, and anti-diabetic properties. It has also been used as a diagnostic marker for liver and intestinal diseases. In biochemistry, TCDCA has been used as a model compound for studying bile acid metabolism and transport. In environmental science, TCDCA has been detected in wastewater and has been studied as a potential indicator of fecal contamination.

properties

CAS RN

131528-41-1

Product Name

7,12-Dihydroxy-3-(2-(glucopyranosyl)acetyl)cholan-24-oic acid

Molecular Formula

C32H52O10

Molecular Weight

596.7 g/mol

IUPAC Name

(4R)-4-[(8R,9S,10S,13R,14S,17R)-7,12-dihydroxy-10,13-dimethyl-3-[2-[(3R,4R,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]acetyl]-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoic acid

InChI

InChI=1S/C32H52O10/c1-15(4-7-26(37)38)18-5-6-19-27-20(12-25(36)32(18,19)3)31(2)9-8-16(10-17(31)11-22(27)35)21(34)13-23-28(39)30(41)29(40)24(14-33)42-23/h15-20,22-25,27-30,33,35-36,39-41H,4-14H2,1-3H3,(H,37,38)/t15-,16?,17?,18-,19+,20+,22?,23?,24-,25?,27+,28+,29-,30-,31+,32-/m1/s1

InChI Key

JCXBHQBUBMRSAZ-VKIZJLMMSA-N

Isomeric SMILES

C[C@H](CCC(=O)O)[C@H]1CC[C@@H]2[C@@]1(C(C[C@H]3[C@H]2C(CC4[C@@]3(CCC(C4)C(=O)CC5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O)C)O)O)C

SMILES

CC(CCC(=O)O)C1CCC2C1(C(CC3C2C(CC4C3(CCC(C4)C(=O)CC5C(C(C(C(O5)CO)O)O)O)C)O)O)C

Canonical SMILES

CC(CCC(=O)O)C1CCC2C1(C(CC3C2C(CC4C3(CCC(C4)C(=O)CC5C(C(C(C(O5)CO)O)O)O)C)O)O)C

synonyms

7 alpha,12 alpha-dihydroxy-3 alpha-(2-(beta-D-glucopyranosyl)acetyl)-5 beta-cholan-24-oic acid
7,12-dihydroxy-3-(2-(glucopyranosyl)acetyl)cholan-24-oic acid
DGACA

Origin of Product

United States

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